molecular formula C14H13N3O2 B2967799 N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide CAS No. 1351642-39-1

N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide

Cat. No.: B2967799
CAS No.: 1351642-39-1
M. Wt: 255.277
InChI Key: OLDDRRDTFAMWLD-UHFFFAOYSA-N
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Description

Quinoline and pyrrolidine are both nitrogen-containing heterocyclic compounds widely used in medicinal chemistry . Quinoline derivatives have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . Pyrrolidine is a five-membered ring used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of compounds containing pyrrolidine and quinoline moieties can be quite diverse. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Quinoline, on the other hand, is a bicyclic compound with a benzene ring fused with a pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research has focused on developing efficient synthetic routes to derivatives of quinoline-2-carboxamide, including methods that allow for the incorporation of various functional groups that can interact with biological targets or metal ions. One study reported the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, highlighting the potential of these compounds to form coordinate bonds with metal ions and their use in targeted delivery systems for therapeutic agents like nitric oxide (Yang et al., 2017).

Potential Therapeutic Applications

Targeting DNA Gyrase for Antibacterial Activity : A study on 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrated their potential as antibacterial agents, with a focus on their ability to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication. This research highlights the utility of quinoline-2-carboxamide derivatives in developing new antibiotics (Domagala et al., 1988).

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase : Novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of ATM kinase, an enzyme important in DNA damage response pathways. These inhibitors could be beneficial in cancer therapy, particularly in combination with agents that induce DNA damage (Degorce et al., 2016).

Biological Activity and Molecular Interactions

Antibacterial and Antifungal Agents : The synthesis of novel quinoline carboxamides and their evaluation against bacterial and fungal strains revealed that certain derivatives exhibit strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida Albicans. This research underscores the potential of quinoline-2-carboxamide derivatives as antimicrobial agents (Moussaoui et al., 2021).

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-7-10(8-15-13)16-14(19)12-6-5-9-3-1-2-4-11(9)17-12/h1-6,10H,7-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDDRRDTFAMWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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